molecular formula C25H19NO5S2 B2471424 Benzyl 2-methyl-5-(thiophene-2-sulfonamido)naphtho[1,2-b]furan-3-carboxylate CAS No. 518053-59-3

Benzyl 2-methyl-5-(thiophene-2-sulfonamido)naphtho[1,2-b]furan-3-carboxylate

Cat. No. B2471424
CAS RN: 518053-59-3
M. Wt: 477.55
InChI Key: BUNFCOPVUUIKTG-UHFFFAOYSA-N
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Description

“Benzyl 2-methyl-5-(thiophene-2-sulfonamido)naphtho[1,2-b]furan-3-carboxylate” is a complex organic compound. It contains several functional groups and rings, including a benzyl group, a thiophene ring, a naphtho-furan ring, and a carboxylate group .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. Thiophene is a five-membered ring with one sulfur atom . The naphtho-furan ring is a fused ring system combining a naphthalene and a furan ring .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific functional groups present. Thiophene rings, for example, can undergo electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Thiophene derivatives are often used in industrial chemistry and material science as corrosion inhibitors .

Scientific Research Applications

Organic Synthesis and Derivatization

  • Synthesis Techniques: Research has explored the synthesis and derivatization of compounds containing thiophene and furan units, with applications in creating novel heterocyclic compounds. For instance, a study detailed regioselective sulfonation techniques for producing benzylamine derivatives of sulfonamides, providing access to a variety of substituted heterocycles (Hartman & Halczenko, 2009).

Materials Science

  • π-Conjugated Systems for Organic Materials: The synthesis on a gram scale of naphtho[1,2-b]thiophene and related compounds has been reported, highlighting their potential as π-conjugated synthons in organic electronic materials. These compounds, due to their conjugated systems, are valuable for applications in organic semiconductors and photovoltaic materials (Nitti et al., 2018).

Environmental Science

  • Biodesulfurization: A significant application in environmental science is the microbial degradation of sulfur-containing organic compounds, such as naphthothiophenes. A study on Rhodococcus sp. strain WU-K2R showcased its ability to desulfurize Naphtho[2,1-b]thiophene and other related sulfur compounds, indicating potential for bioremediation of sulfur-containing pollutants (Kirimura et al., 2002).

Future Directions

Thiophene-based compounds have been the subject of much research due to their wide range of biological activities and their potential use in material science . Future research may focus on exploring the properties and potential applications of this specific compound.

properties

IUPAC Name

benzyl 2-methyl-5-(thiophen-2-ylsulfonylamino)benzo[g][1]benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19NO5S2/c1-16-23(25(27)30-15-17-8-3-2-4-9-17)20-14-21(26-33(28,29)22-12-7-13-32-22)18-10-5-6-11-19(18)24(20)31-16/h2-14,26H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUNFCOPVUUIKTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(O1)C3=CC=CC=C3C(=C2)NS(=O)(=O)C4=CC=CS4)C(=O)OCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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